molecular formula C8H5FIN B3281795 6-fluoro-3-iodo-1H-indole CAS No. 741265-04-3

6-fluoro-3-iodo-1H-indole

Cat. No. B3281795
CAS RN: 741265-04-3
M. Wt: 261.03 g/mol
InChI Key: DIEDUUPWOPUBLJ-UHFFFAOYSA-N
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Description

“6-fluoro-3-iodo-1H-indole” is a compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their diverse biological activities .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Indole derivatives have been used as reactants in the preparation of various compounds . For example, 6-fluoroindole may be used as a reactant in the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, antibacterial agents, antifungal agents, Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the management of hyperglycemia in diabetes, potent selective serotonin reuptake inhibitors, and inhibitors of HIV-1 attachment .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

6-Fluoro-3-iodo-1H-indole and its derivatives are significant in the field of pharmaceutical synthesis. For instance, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a key intermediate in the synthesis of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase. This process involves a regioselective iodination step and has been optimized for better yield and safety (Mayes et al., 2010). Similarly, the indole derivative 1, which has a 4-fluoro group, was found to enhance potency and bioavailability in the context of HIV-1 inhibition (Wang et al., 2003).

Synthesis Techniques

The compound (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone, synthesized from indole, demonstrates the versatility of fluoro-indole derivatives. This synthesis method avoids the need for highly anhydrous and anaerobic conditions, leading to a high yield and a simpler process (Cheng, 2012).

Chemical Analysis and Spectroscopy

Research into the chemical properties of fluoro-indole compounds includes the study of couplings in fluorinated aromatic compounds. For instance, the 13C–19F and 1H–19F coupling constants in compounds like 6-F-indole were determined using two-dimensional 13C–1H chemical shift correlation spectroscopy (Guo & Wong, 1986). This information is vital for understanding the electronic properties of these molecules.

Biophysical Studies

In biophysical chemistry, studies have shown that derivatives like 6-fluoroindole-3-acetic acid can exhibit significant fluorescence quantum yield, which is important for understanding their interaction with biological systems (Carić et al., 2004).

Application in Chemistry

The synthesis and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole have been explored, demonstrating the stability and reactivity of these novel indole derivatives (Woolridge & Rokita, 1989). This research contributes to the broader understanding of fluorinated indoles in organic synthesis.

Antioxidant Properties

Some fluoro-substituted benzimidazole derivatives, where indole groups are attached to the benzimidazole ring, have shown potent antioxidant properties. This highlights the potential therapeuticapplications of fluoro-indole derivatives in combating oxidative stress-related disorders (Ateş-Alagöz et al., 2005).

Modulation of Electronic Excited States

The influence of fluorine substitution on the electronic excited states of indole derivatives, such as 6-fluoroindole, has been examined. Studies like these provide insights into the photophysical properties of fluoroindoles, which are important for applications in photodynamic therapy and fluorescence imaging (Wilke et al., 2017).

Catalytic Reactions and Organic Synthesis

Palladium-catalyzed reactions involving indole derivatives have been a focus of research. This includes the synthesis and functionalization of indoles through these reactions, highlighting the role of fluoroindoles in creating biologically active compounds (Cacchi & Fabrizi, 2005).

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-fluoro-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEDUUPWOPUBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-fluoroindole (1.14 g, 8.44 mmol) in DMF (20 mL) was added potassium hydroxide (0.521 g, 9.28 mmol) at 0° C. The resulting mixture was stirred at 0° C. for 10 minutes before the addition of iodine (2.57 g, 10.1 mmol). After stirring at room temperature with protection from light for 18 hours, the reaction was diluted with saturated sodium bicarbonate. The aqueous mixture was extracted three times with EtOAc. The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by flash chromatography (5% MeOH in DCM) to give 3-iodo-6-fluoroindole as a red solid (1.44 g, 65.4%).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0.521 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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